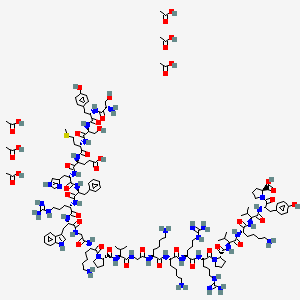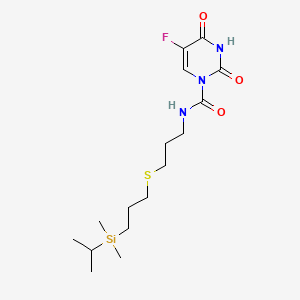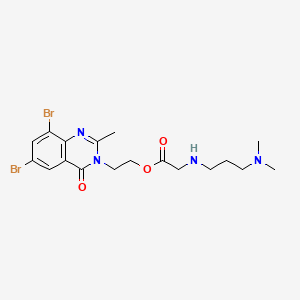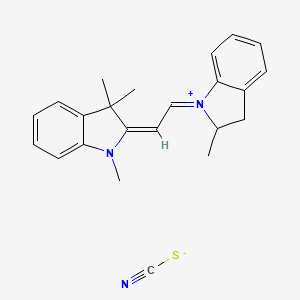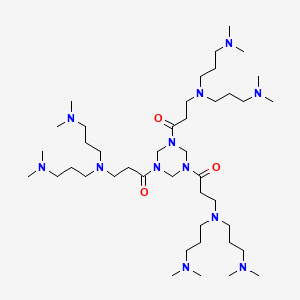
1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine: is a complex organic compound with the molecular formula C18H42N6 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its hexahydro-1,3,5-triazine core, which is substituted with three bis(dimethylamino)propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine typically involves the reaction of hexahydro-1,3,5-triazine with bis(dimethylamino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually heated to a temperature range of 140-150°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques, such as gas chromatography and mass spectrometry, to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antitumor agent.
Industry: Utilized as a curing agent for polymers and as a hardener for anhydrides .
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, its amine groups can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(3-(dimethylamino)propyl)hexahydro-1,3,5-triazine
- N,N-Dimethylcyclohexylamine
- N,N-Dimethylallylamine
- Tricine
- Propyl gallate
- N,N-Dimethyldodecylamine
- Tris(hydroxymethyl)aminomethane
Uniqueness
1,3,5-Tris(3-(bis(3-(dimethylamino)propyl)amino)-1-oxopropyl)hexahydro-1,3,5-triazine is unique due to its specific substitution pattern on the hexahydro-1,3,5-triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
86154-34-9 |
|---|---|
Molecular Formula |
C42H90N12O3 |
Molecular Weight |
811.2 g/mol |
IUPAC Name |
1-[3,5-bis[3-[bis[3-(dimethylamino)propyl]amino]propanoyl]-1,3,5-triazinan-1-yl]-3-[bis[3-(dimethylamino)propyl]amino]propan-1-one |
InChI |
InChI=1S/C42H90N12O3/c1-43(2)22-13-28-49(29-14-23-44(3)4)34-19-40(55)52-37-53(41(56)20-35-50(30-15-24-45(5)6)31-16-25-46(7)8)39-54(38-52)42(57)21-36-51(32-17-26-47(9)10)33-18-27-48(11)12/h13-39H2,1-12H3 |
InChI Key |
VWRMZRWDJPPJTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CCC(=O)N1CN(CN(C1)C(=O)CCN(CCCN(C)C)CCCN(C)C)C(=O)CCN(CCCN(C)C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



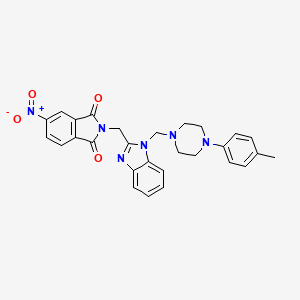
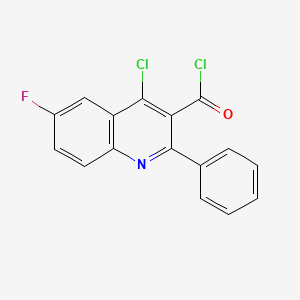

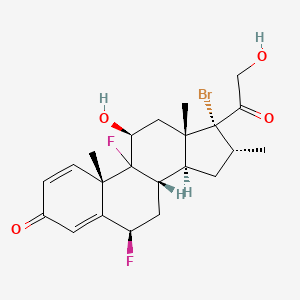
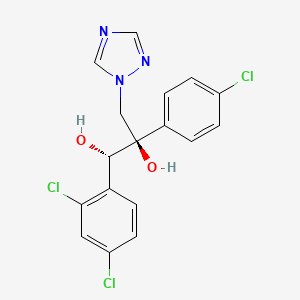
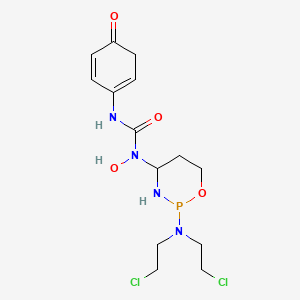
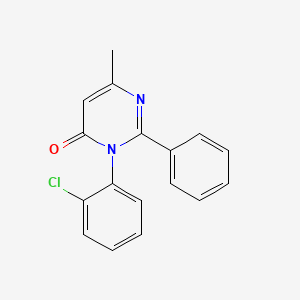
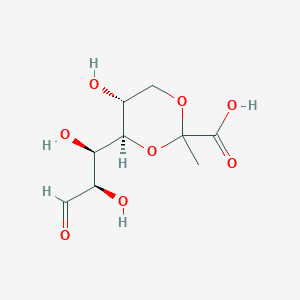
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
